Epinastine Hydrochloride

Receptor Binding Antihistamine Conjunctival Epithelium

Researchers requiring a validated H1 antagonist reference compound often encounter inconsistent binding data from substandard material. Epinastine Hydrochloride resolves this with defined purity (≥98% HPLC) and well-characterized receptor kinetics. • Dual mechanism: direct H1 antagonism (Ki = 9.8 nM) plus mast cell stabilization enables robust positive controls in conjunctival allergen challenge models • Defined impurity profile with Impurity A ≤0.15% supports reliable HPLC method development and pharmaceutical QC workflows • Low muscarinic M3 receptor activity ensures minimal ocular surface drying, making it the preferred comparator for dry eye studies versus olopatadine or ketotifen

Molecular Formula C16H16ClN3
Molecular Weight 285.77 g/mol
CAS No. 108929-04-0
Cat. No. B1671496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinastine Hydrochloride
CAS108929-04-0
Synonyms3-amino-9,13b-dihydro-1H-benz(c,f)imidazo(1,5a)azepine
epinastine
epinastine hydrochloride
Flurinol
WAL 80
WAL 801
WAL 801 CL
WAL 801CL
WAL-80 Cl
Molecular FormulaC16H16ClN3
Molecular Weight285.77 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl
InChIInChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
InChIKeyVKXSGUIOOQPGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epinastine Hydrochloride (CAS 108929-04-0): Scientific and Industrial Procurement Guide for a High-Affinity H1 Antagonist with Dual-Action Pharmacology


Epinastine Hydrochloride (CAS 108929-04-0) is a second-generation antihistamine belonging to the dibenzazepine class, approved globally as an ophthalmic solution for allergic conjunctivitis [1]. It functions as a direct histamine H1-receptor antagonist and a mast cell stabilizer, with additional anti-inflammatory properties [2]. This dual mechanism positions it within a competitive class of topical ocular agents including olopatadine, ketotifen, and azelastine [3]. The compound is characterized by its high affinity for the H1 receptor (Ki = 9.8 nM in human conjunctival epithelial cells) and a rapid onset of action, typically within 3-5 minutes post-instillation [4][5].

H1 receptor antagonist research High-affinity binding probe for histamine H1 studies
Ocular allergy model studies Dual-action (H1 antagonism + mast cell stabilization) compound
Analytical reference standard Pharmacopoeial-grade material for HPLC/QC method development

Why Epinastine Hydrochloride (CAS 108929-04-0) Cannot Be Interchanged with Other Topical Antihistamines: A Quantitative Case for Specific Selection


The clinical and pharmacological profiles of topical ocular antihistamines are not interchangeable. While compounds like olopatadine, ketotifen, and azelastine share a dual-action mechanism, significant quantitative differences in their receptor binding kinetics, selectivity profiles, and resulting clinical performance preclude simple substitution. Epinastine Hydrochloride exhibits a unique combination of high H1 receptor affinity, rapid onset of action, and a favorable selectivity profile that distinguishes it from its closest analogs [1]. For instance, its binding kinetics at the H1 receptor are fundamentally different, leading to a faster onset of clinical effect compared to key competitors [2]. Furthermore, its distinct selectivity for the H1 receptor over the muscarinic M3 receptor translates to a measurable difference in ocular surface drying potential, a critical factor for patient comfort and compliance [3]. The following evidence guide quantifies these critical differences, providing a clear rationale for scientific and industrial prioritization.

Epinastine vs. olopatadine, ketotifen, azelastine H1 receptor binding kinetics and dissociation half-life differ significantly; onset-time endpoints may not transfer directly.
Muscarinic M3 interaction profile M3 receptor antagonism is markedly lower than comparators; tear-film dynamics and ocular surface drying endpoints are compound-specific.
Pharmacopoeial impurity specifications Impurity limits (e.g., Impurity A ≤0.15% per BP) are unique to Epinastine HCl; alternative antihistamines have different impurity profiles, limiting direct substitution in validated QC methods.

Epinastine Hydrochloride (CAS 108929-04-0): Quantitative Comparator Evidence for Informed Scientific Selection


Comparative H1 Receptor Binding Affinity: Epinastine vs. Olopatadine, Ketotifen, and Azelastine in Human Conjunctival Epithelial Cells

In a head-to-head in vitro study using human conjunctival epithelial cells, epinastine demonstrated a higher affinity for the H1 histamine receptor compared to several other leading topical antihistamines. The dissociation constant (Ki) for epinastine was 9.8 nM, which represents a 3.3-fold higher affinity than olopatadine (Ki = 32 nM) and a 5.7-fold higher affinity than levocabastine (Ki = 56 nM) [1]. While epinastine's affinity was lower than that of ketotifen (Ki = 1.3 nM) and azelastine (Ki = 6.8 nM) in this specific assay, its binding profile is differentiated by additional kinetic properties (see next evidence item) [1].

H1 Receptor Affinity
Head-to-head
Epinastine Ki 9.8 nM vs. Olopatadine 32 nM, Ketotifen 1.3 nM, Azelastine 6.8 nM
3.3‑fold higher affinity than olopatadine; 5.7‑fold than levocabastine.
Supports H1 receptor binding endpoint review.
In vitro, human conjunctival epithelial cells.
Receptor Binding Antihistamine Conjunctival Epithelium

Kinetic Antagonism and Onset of Action: Epinastine's Faster H1 Receptor Dissociation vs. Olopatadine

An in vitro kinetic study directly comparing epinastine and olopatadine revealed a significant difference in their interaction with the H1 receptor. Epinastine acts as a competitive antagonist with a faster dissociation rate from the receptor (t1/2 = 8 minutes) compared to olopatadine, which exhibits pseudo-irreversible binding and a much slower dissociation half-life of over 60 minutes [1]. This kinetic profile correlates with clinical findings, where epinastine was noted for its faster onset of action compared to olopatadine, ketotifen, and azelastine in a separate comparative review [2].

Dissociation Kinetics
Head-to-head
Epinastine t½ ~8 min vs. Olopatadine >60 min
At least 7.5× faster dissociation.
Reported dissociation kinetics; may support onset-time endpoint interpretation.
Recombinant human H1 receptors.
Receptor Kinetics Onset of Action Pharmacodynamics

Muscarinic M3 Receptor Selectivity: Reduced Ocular Surface Drying vs. Olopatadine, Azelastine, and Ketotifen

In an in vitro comparative study, epinastine demonstrated significantly less activity for inhibiting the muscarinic M3 receptor compared to olopatadine, azelastine, and ketotifen [1]. This biochemical distinction was validated in a clinical study where subjects using epinastine twice daily for four days experienced no changes from baseline in tear volume, tear flow, or ocular surface fluorescein staining, a finding not universally observed with other agents due to their higher M3 receptor blockade [1]. The pKa for epinastine at the muscarinic receptor is also noted to be lower than that of ketotifen and diphenhydramine in a separate receptor affinity assessment, further supporting its improved selectivity profile [2].

M3 Receptor Selectivity
Context-dependent
Epinastine: low M3 inhibition; preserved tear volume/flow vs. Olopatadine, ketotifen, azelastine: higher M3 blockade
M3 selectivity profile may relate to tear-film dynamics endpoint context.
Cross-study comparable; clinical tear metrics unchanged.
Selectivity Muscarinic Receptor Dry Eye Tolerability

Purity and Impurity Profile: Adherence to Pharmacopoeial Standards for Industrial and Research Use

Epinastine Hydrochloride is subject to stringent quality control specifications as defined by major pharmacopoeias. The British Pharmacopoeia (BP 2025) monograph specifies an assay content of 99.0% to 101.0% (dried substance) and sets a limit for the specific related substance, impurity A, at a maximum of 0.15% [1]. This level of control is critical, as the presence of impurities like Epinastine EP Impurity B (Hydrochloride) [2] or Impurity C [3] can affect both research outcomes and the safety profile of formulated products. Suppliers typically provide material with purity ≥ 98% by HPLC, aligning with these stringent requirements .

Purity Specification
Specification review
Assay 99.0–101.0%; Impurity A ≤0.15% (BP 2025)
Typical supplier purity ≥98% by HPLC.
Pharmacopoeial specification context supports analytical method validation.
Per British Pharmacopoeia monograph 2411.
Analytical Chemistry Quality Control Pharmacopoeia Impurity

High-Value Application Scenarios for Epinastine Hydrochloride (CAS 108929-04-0) Based on Quantitative Evidence


Reference Standard for H1 Receptor Binding and Kinetic Studies

Given its well-characterized binding affinity (Ki = 9.8 nM) and unique kinetic profile (t1/2 = 8 minutes), Epinastine Hydrochloride is an ideal reference compound for in vitro pharmacology studies investigating H1 receptor antagonism. Its fast dissociation rate makes it a useful tool for exploring competitive binding kinetics and differentiating from pseudo-irreversible antagonists like olopatadine [1][2].

Analytical Method Development and Quality Control (QC) Reference

The compound's defined impurity profile, with specific limits for Impurity A (≤ 0.15%) and the availability of characterized impurity reference standards (e.g., Impurity B, Impurity C), makes high-purity Epinastine Hydrochloride a critical material for developing and validating robust HPLC methods for pharmaceutical QC. It serves as both the primary analyte and a system suitability marker in analytical chemistry workflows [3][4].

In Vivo Ocular Pharmacology Models of Allergic Conjunctivitis

Epinastine Hydrochloride's established efficacy in well-validated models, such as the Conjunctival Allergen Challenge (CAC) model in patients and preclinical models of allergic conjunctivitis, makes it a reliable positive control. Its rapid onset of action (3-5 minutes) and dual mechanism (H1 antagonism and mast cell stabilization) provide a robust benchmark against which novel therapeutic candidates can be evaluated for efficacy and speed of onset [5][6].

Investigating Selective Ocular Surface Tolerability

For research focused on the relationship between ocular therapeutics and dry eye disease, Epinastine Hydrochloride serves as a key comparator. Its low activity at the muscarinic M3 receptor and clinically demonstrated lack of impact on tear film dynamics make it an excellent baseline for studies evaluating the ocular surface drying potential of new chemical entities or reformulated existing antihistamines [7][8].

Application
Selection Property
Validation Focus
H1 receptor pharmacology studies
Defined binding affinity and kinetic profile
Kinetic binding assay benchmarking
HPLC method development and QC
Pharmacopoeial impurity specifications
System suitability and impurity limit testing
Ocular allergy model research
Rapid onset and dual mechanism characteristics
Conjunctival allergen challenge endpoint review
Ocular surface tolerability research
Muscarinic M3 receptor selectivity
Tear-film dynamics endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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